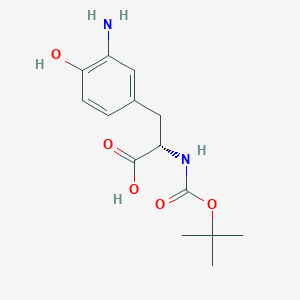

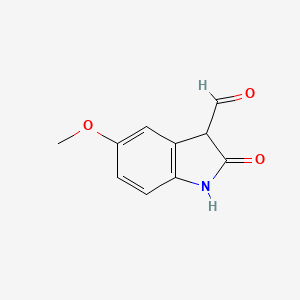

![molecular formula C8H10ClN3O2S B1487550 2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide CAS No. 1219827-97-0](/img/structure/B1487550.png)

2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide

Übersicht

Beschreibung

Chloroacetamide, a compound with a similar structure, is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .

Synthesis Analysis

A novel method for synthesizing a similar compound, Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with a methylating agent to obtain the target product .

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For Chloroacetamide, the molecular formula is ClCH2CONH2 .

Physical And Chemical Properties Analysis

Chloroacetamide, a similar compound, is a colorless or yellow crystal with a melting point of 120 °C (248 °F; 393 K). It is readily soluble in water, with a solubility of 90 g/L at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have investigated the synthesis and structural characteristics of similar compounds, revealing insights into their molecular configurations and potential for forming intermolecular interactions. For instance, Saravanan et al. (2016) examined a related acetamide, highlighting its molecular orientation and the formation of zigzag chains through C—H⋯O intermolecular interactions in the crystal structure Saravanan et al., 2016.

Potential Therapeutic Applications

Several studies have synthesized derivatives of similar structural frameworks to assess their biological activities, indicating the broader research interest in this compound class for therapeutic purposes.

Anticancer Activity

Derivatives synthesized by reacting similar compounds have shown reasonable anticancer activities against a variety of cancer cell lines, including melanoma. Duran and Demirayak (2012) noted that certain derivatives exhibited significant activity, underscoring the potential for developing novel anticancer agents Duran & Demirayak, 2012.

Antibacterial and Antifungal Properties

Compounds within this structural family have been evaluated for their antibacterial and antifungal activities. Desai et al. (2008) conducted synthesis and QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, finding moderate to good activity against both gram-positive and gram-negative bacteria Desai et al., 2008.

Advanced Chemical Studies

Further chemical investigations into related compounds have led to the development of novel heterocyclic compounds with potential applications in various therapeutic areas:

- Kovalenko et al. (2012) synthesized a novel series of compounds incorporating thiazole and thiadiazole fragments, exhibiting considerable cytotoxicity and specific anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, which suggests the significance of the thiazole moiety in medicinal chemistry Kovalenko et al., 2012.

Safety And Hazards

Eigenschaften

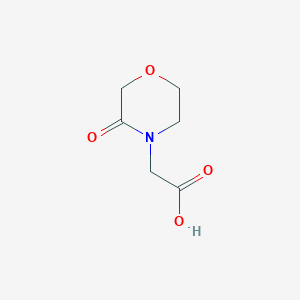

IUPAC Name |

2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c1-10-6(13)2-5-4-15-8(11-5)12-7(14)3-9/h4H,2-3H2,1H3,(H,10,13)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOLIKNKEIJAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)

![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)